molecular formula C8H7N3O3S B3152540 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid CAS No. 738547-47-2

4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid

Cat. No.: B3152540
CAS No.: 738547-47-2
M. Wt: 225.23 g/mol
InChI Key: MVVMDKDHQCZXJL-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid is an organic compound that features a triazole ring attached to a benzene sulfonic acid group

Scientific Research Applications

4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with sulfonating agents. One common method includes the use of chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonic acid group.

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    4-(4H-1,2,4-Triazol-4-YL)benzoic acid: Similar structure but lacks the sulfonic acid group.

    4-(4H-1,2,4-Triazol-4-YL)phenylmethane: Contains a triazole ring attached to a phenylmethane group instead of a benzene sulfonic acid group.

    4-(4H-1,2,4-Triazol-4-YL)phenylamine: Features an amine group instead of a sulfonic acid group.

Uniqueness: 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid is unique due to the presence of both the triazole ring and the sulfonic acid group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c12-15(13,14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVMDKDHQCZXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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